

Application Notes: Investigating USP10 Function with the Small Molecule Inhibitor Wu-5

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Compound of Interest

Compound Name: Wu-5
Cat. No.: B15363637

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Introduction

Ubiquitin-Specific Protease 10 (USP10) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function.[1][2] USP10 has been implicated in key signaling pathways, including DNA damage response, cell cycle control, and autophagy.[3][4] Its substrates include crucial proteins like the tumor suppressor p53, Fms-related tyrosine kinase 3 (FLT3), and AMP-activated protein kinase (AMPK α).[3][4][5] Depending on the cellular context and substrate, USP10 can function as either a tumor suppressor or an oncogene, making it an attractive target for therapeutic development.[1][2][6]

Wu-5 is a novel, cell-permeable small molecule inhibitor of USP10.[5][7] It has been identified as a valuable chemical probe for elucidating the biological functions of USP10.[5] **Wu-5** acts by directly interacting with and inhibiting the catalytic activity of USP10.[3][8] This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of USP10 target proteins. These application notes provide detailed protocols and data for utilizing **Wu-5** to study the function of USP10 in biochemical and cellular contexts.

Data Presentation: Potency and Efficacy of Wu-5

The inhibitory activity of **Wu-5** has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative metrics for researchers.

Table 1: In Vitro Enzymatic Inhibition

Target Enzyme	Assay Type	Substrate	IC ₅₀ Value (μM)	Reference
Human USP10	Ubiquitin-AMC Assay	Ubiquitin-AMC	8.3	[7][9]

| Human USP10 | Fluorescence-based | Ubiquitin Rhodamine 110 | 50.2 [[10] |

Note: The difference in IC₅₀ values may be attributed to different assay conditions, substrates, and enzyme preparations.

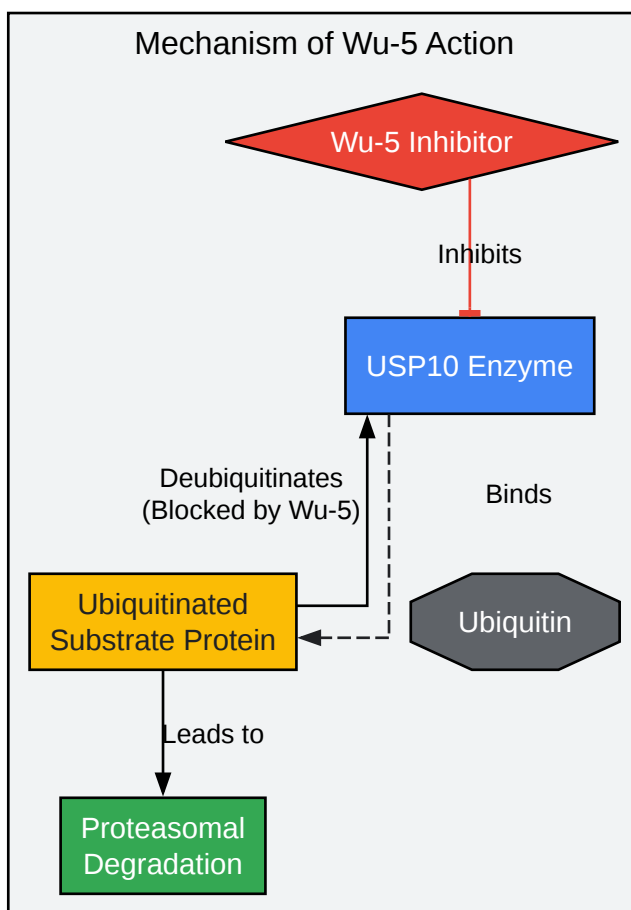
Table 2: Cellular Activity in FLT3-ITD-Positive Acute Myeloid Leukemia (AML) Cells

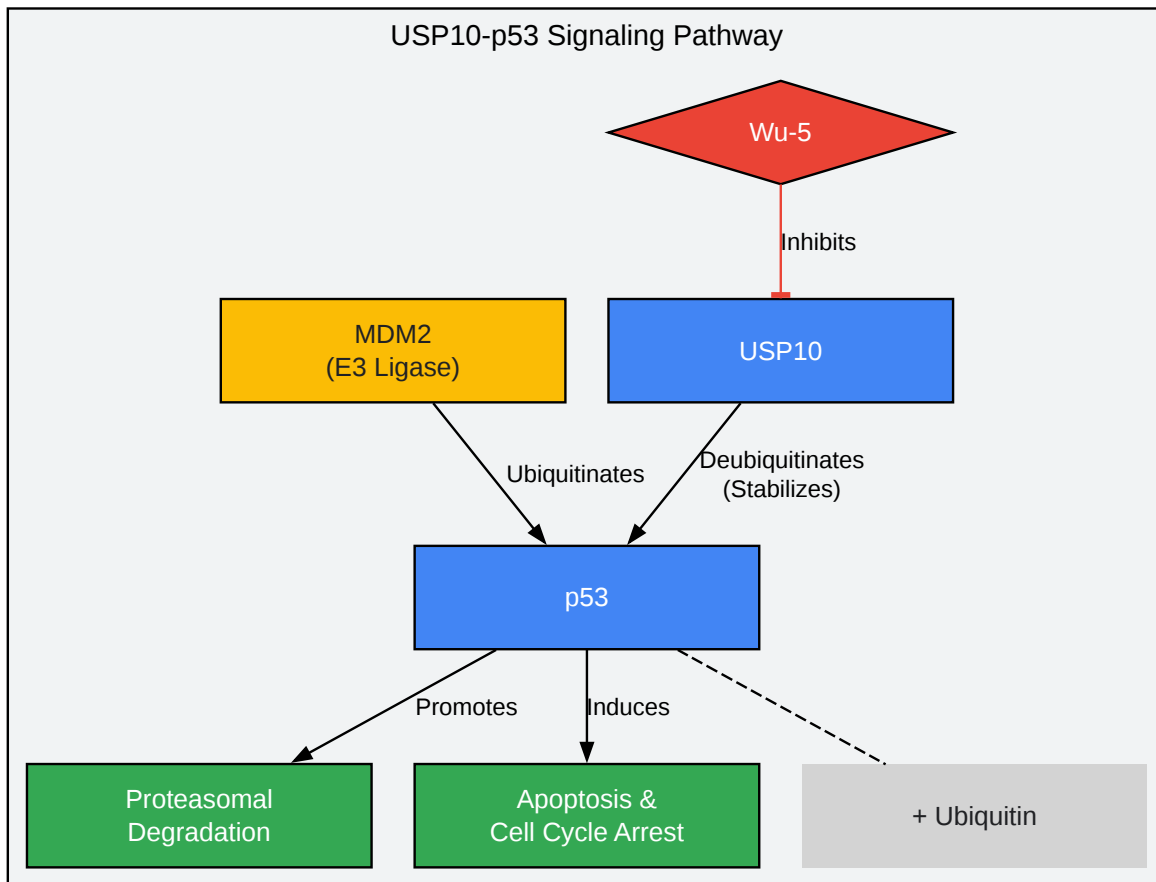
Cell Line	Description	Assay Type	IC ₅₀ Value (μM)	Reference
MV4-11	FLT3-ITD positive, sensitive	Cell Viability	3.794	[5][7][11]
Molm13	FLT3-ITD positive, sensitive	Cell Viability	5.056	[5][7][11]

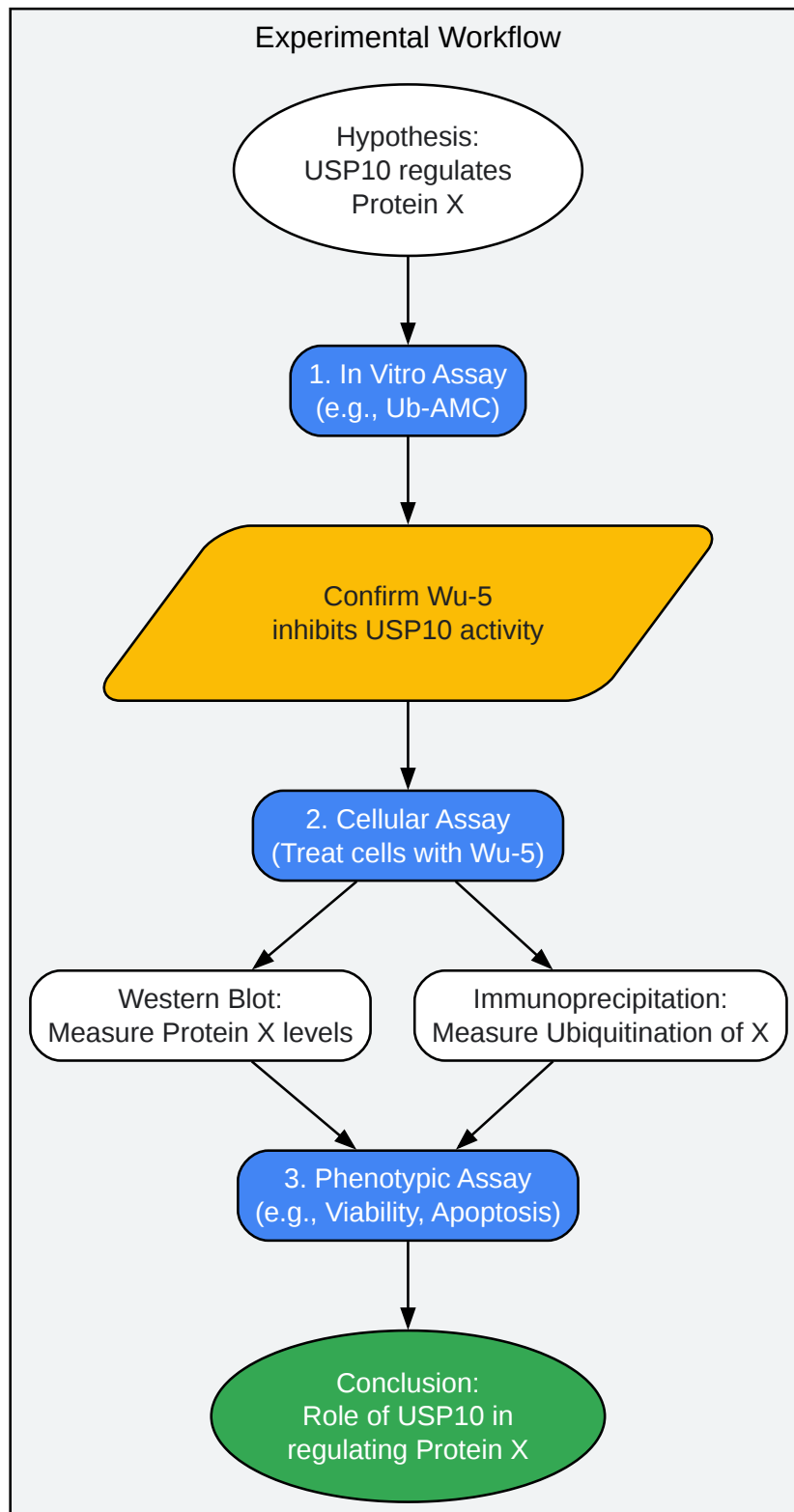
| MV4-11R | FLT3-ITD positive, resistant | Cell Viability | 8.386 [[5][7][11] |

Visualized Pathways and Workflows

Diagrams are provided to illustrate the mechanism of action of **Wu-5**, its impact on key signaling pathways, and a general experimental workflow.







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